5-Acetylindane
Overview
Description
5-Acetylindane, also known as 1-(2,3-Dihydro-1H-inden-5-yl)ethanone, is a chemical compound with the molecular formula C11H12O . It has an average mass of 160.212 Da and a monoisotopic mass of 160.088821 Da .
Molecular Structure Analysis
The molecular structure of 5-Acetylindane consists of an indane group (a fused cyclohexane and benzene ring) with an acetyl group attached to the 5-position of the indane . The InChI representation of the molecule isInChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3
. Physical And Chemical Properties Analysis
5-Acetylindane has a density of 1.1±0.1 g/cm³, a boiling point of 291.4±29.0 °C at 760 mmHg, and a flash point of 123.5±19.2 °C . It has a molar refractivity of 48.5±0.3 cm³ and a polar surface area of 17 Ų . The compound is characterized by a molar volume of 150.1±3.0 cm³ .Scientific Research Applications
Pharmaceuticals
5-Acetylindane may have potential applications in the pharmaceutical industry . However, specific uses within this field are not well-documented and require further research.
Chemical Synthesis
5-Acetylindane could be used in chemical synthesis processes . Its properties such as clear colorless to pale yellow appearance, liquid form, and refractive index of 1.5590-1.5640 @ 20°C make it a potential candidate for various chemical reactions.
Material Science
In the field of material science, 5-Acetylindane might be used in the production of certain materials . However, the specific materials and the role of 5-Acetylindane in their synthesis are not clearly defined in the available resources.
Environmental Science
While there’s no direct evidence of 5-Acetylindane being used in environmental science, it’s worth noting that various organic compounds are being explored for their potential applications in environmental improvement .
Biochemistry
5-Acetylindane could potentially be used in biochemistry, possibly in processes related to cell culture and transfection, cell and gene therapy, chromatography, and molecular testing . However, the exact role and benefits of 5-Acetylindane in these processes are not clearly documented.
Agriculture
Although there’s no direct evidence of 5-Acetylindane being used in agriculture, it’s worth noting that various organic compounds are being explored for their potential applications in agriculture, such as plant growth promotion and disease prevention .
Safety and Hazards
5-Acetylindane should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMWPTFPUCPKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962408 | |
Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylindane | |
CAS RN |
4228-10-8 | |
Record name | 5-Acetylindane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Acetylindane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the indane structure in 5-acetylindane-2-carboxylic acid regarding its biological activity?
A: The research paper investigates synthetic analogues of fomannoxin and fomajorin S, toxic metabolites produced by the fungus Heterobasidion annosum []. The study found that the presence of a 2-H- or 2-methylindane-2-acid structure is essential for the toxicity of fomajorin S. While 5-acetylindane-2-carboxylic acid itself wasn't found to be directly toxic, its structural similarity to fomajorin S suggests that the indane core plays a vital role in the biological activity of these compounds []. Further research is needed to understand the specific interactions and mechanisms by which the indane structure contributes to the observed effects.
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